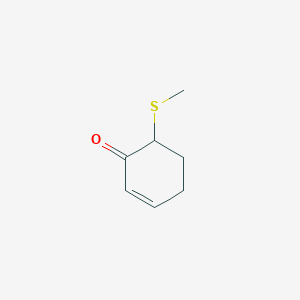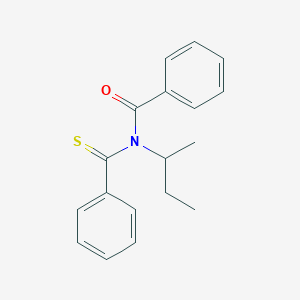![molecular formula C14H24 B14390956 Bicyclo[8.2.2]tetradec-10-ene CAS No. 89507-04-0](/img/structure/B14390956.png)
Bicyclo[8.2.2]tetradec-10-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[8.2.2]tetradec-10-ene is a bicyclic compound characterized by its unique structure, which includes two fused rings. This compound is part of a larger class of bicyclic molecules that have significant applications in various fields of chemistry and industry. The molecular formula for this compound is C14H24 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[8.2.2]tetradec-10-ene typically involves the use of cyclization reactions. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[8.2.2]tetradec-10-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds in the bicyclic structure to single bonds, resulting in saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the bicyclic structure.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
Bicyclo[8.2.2]tetradec-10-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism by which Bicyclo[8.2.2]tetradec-10-ene exerts its effects depends on its specific chemical structure and the functional groups present. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as covalent bonding or non-covalent interactions. These interactions can modulate biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: This compound features a different ring size and arrangement, offering distinct chemical properties.
Bicyclo[4.4.0]decane: Another bicyclic compound with a unique ring structure, used in various chemical applications
Uniqueness
Bicyclo[8.2.2]tetradec-10-ene stands out due to its larger ring size and the presence of multiple double bonds, which provide unique reactivity and versatility in chemical synthesis. Its structure allows for the formation of a wide range of derivatives, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
89507-04-0 |
|---|---|
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
bicyclo[8.2.2]tetradec-1(12)-ene |
InChI |
InChI=1S/C14H24/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9,14H,1-8,10-12H2 |
Clave InChI |
NQZRFBUJEUZCOC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC2=CCC(CCC1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
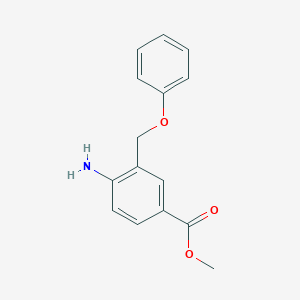
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
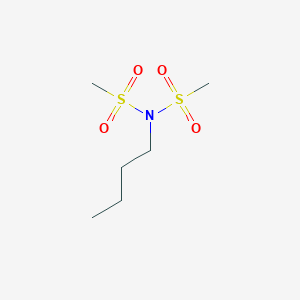
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)

![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)
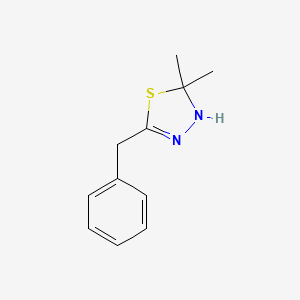

![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
